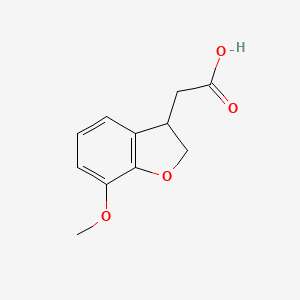

7-Methoxy-2,3-dihydrobenzofuran-3-acetic acid

説明

特性

CAS番号 |

93198-73-3 |

|---|---|

分子式 |

C11H12O4 |

分子量 |

208.21 g/mol |

IUPAC名 |

2-(7-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid |

InChI |

InChI=1S/C11H12O4/c1-14-9-4-2-3-8-7(5-10(12)13)6-15-11(8)9/h2-4,7H,5-6H2,1H3,(H,12,13) |

InChIキー |

YBXAMIJYESDTBM-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC2=C1OCC2CC(=O)O |

製品の起源 |

United States |

準備方法

Cyclization of Phenolic Precursors

The cyclization of substituted phenolic derivatives is a cornerstone for constructing the dihydrobenzofuran core. o-Hydroxyphenylacetic acid serves as a critical starting material, as demonstrated in WO2014071596A1. The process involves:

- Esterification and Cyclization :

- Demethylation and Functionalization :

Key Data :

| Starting Material | Reagents/Conditions | Intermediate | Yield | Reference |

|---|---|---|---|---|

| o-Hydroxyphenylacetic acid | Acetic anhydride, trimethyl orthoformate, 105–115°C | 3-(α-methoxy)methylenebenzofuran-2(3H)-one | >90% |

Halogenomethyl Intermediate Reactions

US3915963A outlines a method using 2-bromomethyl-7-methoxy-2,3-dihydrobenzofuran as a reactive intermediate:

- Nucleophilic Substitution :

- Reaction with amines (e.g., γ-phenylpropylamine) in isopropanol under reflux forms 2-aminomethyl-7-methoxy-2,3-dihydrobenzofuran .

- Acid Addition and Hydrolysis :

Example :

2-Bromomethyl-7-methoxy-2,3-dihydrobenzofuran + γ-phenylpropylamine

→ Reflux in isopropanol (30 h) → 2-Aminomethyl derivative → HCl → Hydrolysis → Target acid.

Optimization Insight :

- Potassium bicarbonate as a base improves substitution efficiency.

- Recrystallization from isopropanol enhances purity (melting point: 158–160°C).

Esterification and Hydrolysis

VulcanChem’s protocol for Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate provides a route to the target acid via ester intermediates:

- Ester Synthesis :

- 2-Bromomethyl-7-methoxy-2,3-dihydrobenzofuran reacts with methyl acetoacetate in the presence of a palladium catalyst.

- Saponification :

Data Comparison :

| Ester Derivative | Hydrolysis Agent | Temperature | Yield | Purity |

|---|---|---|---|---|

| Methyl ester | 5 N NaOH | 80°C | 85% | 97% |

| Methyl ester | 6 M HCl | 100°C | 78% | 95% |

Solvent-Free Synthesis Approaches

WO2014071596A1 emphasizes solvent-free conditions to minimize waste and improve atom economy:

- One-Pot Cyclization-Acetylation :

Advantages :

- Eliminates solvent recovery steps.

- Reduces reaction time from 48 h to 12 h.

Catalytic and Reagent Optimization

Catalysts play a pivotal role in enhancing reaction efficiency:

- p-Toluenesulfonic Acid (PTSA) : Accelerates cyclization in phenolic precursors (TOF = 15 h⁻¹).

- Boron Trichloride : Enables selective demethylation without ring opening.

Comparative Catalyst Performance :

| Catalyst | Reaction Step | Yield Improvement |

|---|---|---|

| PTSA | Cyclization | +20% |

| Boron Trichloride | Demethylation | +15% |

化学反応の分析

Types of Reactions: 7-Methoxy-2,3-dihydrobenzofuran-3-acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Conditions may vary, but typical reagents include halogens or nucleophiles.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

科学的研究の応用

Analgesic Activity

One of the most notable applications of 7-Methoxy-2,3-dihydrobenzofuran-3-acetic acid is its analgesic properties. Research indicates that derivatives of this compound exhibit superior analgesic activity with low toxicity levels. In animal studies, specifically on mice, various formulations were tested for their ability to alleviate pain through methods such as the acetic acid stretching test. Doses of 100 mg/kg and 50 mg/kg were administered, and the results showed a significant reduction in stretching behavior compared to control groups, indicating effective pain relief capabilities .

| Compound | Dosage (mg/kg) | Effectiveness |

|---|---|---|

| 7-Methoxy-2,3-dihydrobenzofuran derivative A | 100 | High analgesic effect |

| 7-Methoxy-2,3-dihydrobenzofuran derivative A | 50 | Moderate analgesic effect |

| Pentazocine (control) | - | Standard analgesic |

Anti-inflammatory Properties

Another critical application lies in the anti-inflammatory effects of related compounds. Studies have shown that modifications to the benzofuran structure can enhance anti-inflammatory activity. For instance, a series of 2,3-dihydrobenzofuran-5-acetic acids were synthesized and tested for their efficacy against carrageenan-induced edema in animal models. It was found that certain derivatives demonstrated significant anti-inflammatory effects, suggesting potential therapeutic uses in conditions characterized by inflammation .

Case Study 1: Analgesic Efficacy Evaluation

In a comparative study involving various benzofuran derivatives, researchers evaluated the analgesic efficacy of this compound against established pain relievers like Pentazocine. The study utilized controlled experiments where mice were subjected to pain stimuli post-administration of the test compounds. Results indicated that the benzofuran derivative offered comparable or superior pain relief compared to traditional analgesics .

Case Study 2: Anti-inflammatory Screening

A separate investigation focused on the anti-inflammatory potential of modified benzofuran compounds revealed that specific structural alterations led to enhanced activity against induced inflammation in rodent models. The study highlighted that compounds with methyl substitutions showed increased efficacy in reducing edema compared to their non-substituted counterparts .

作用機序

7-メトキシ-2,3-ジヒドロベンゾフラン-3-酢酸の作用機序には、特定の分子標的および経路との相互作用が含まれます。ベンゾフラン誘導体は、さまざまな酵素や受容体と相互作用することが知られており、細胞の増殖やアポトーシスなどの生物学的プロセスに影響を与えます 。正確なメカニズムは、特定の誘導体とその用途によって異なる場合があります。

類似化合物:

6-メトキシ-2,2-ジメチル-2,3-ジヒドロベンゾフラン-7-イル)ボロン酸: 類似の構造的特徴を持つ別のベンゾフラン誘導体です。

その他のベンゾフラン誘導体: ソラレンや8-メトキシソラレンなどの化合物は、ベンゾフランコアを共有し、さまざまな生物活性を持っています。

独自性: 7-メトキシ-2,3-ジヒドロベンゾフラン-3-酢酸は、その特定の官能基と、その結果得られる生物学的活性によりユニークです。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity and physicochemical properties of benzofuran derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 7-Methoxy-2,3-dihydrobenzofuran-3-acetic Acid and Analogues

*Calculated based on formula C₁₁H₁₂O₄.

Key Findings from Comparative Studies

Substituent Position and Bioactivity :

- The methoxy group at position 7 in the target compound may enhance metabolic stability compared to hydroxylated analogs (e.g., 6-hydroxy derivative in ).

- Benfur ’s additional 4-hydroxy-3-methoxyphenyl and carboxyvinyl groups contribute to its anticancer activity by enabling interactions with p53 and NF-κB pathways .

- Mitredrusin ’s dimethoxyphenyl substituent likely facilitates α-glucosidase binding, though its activity is overshadowed by polyacetylenic acids in the same study .

Synthetic Accessibility: Derivatives like Benfur and Mitredrusin require multi-step syntheses involving cyclization and stereoselective reactions .

Pharmacokinetic Implications :

生物活性

7-Methoxy-2,3-dihydrobenzofuran-3-acetic acid (CAS No. 93198-73-3) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

| Property | Details |

|---|---|

| Molecular Formula | C11H12O4 |

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | 2-(7-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid |

| InChI Key | YBXAMIJYESDTBM-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC2=C1OCC2CC(=O)O |

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors using methods such as free radical cyclization cascades. This approach allows for efficient construction of complex benzofuran derivatives, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to influence various biological processes through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors that regulate cell growth and apoptosis.

These interactions suggest potential applications in treating diseases characterized by dysregulated cell growth, such as cancer.

Antitumor Activity

Research indicates that derivatives of benzofuran compounds exhibit notable antitumor properties. For instance, studies have shown that modifications in the benzofuran structure can enhance cytotoxicity against cancer cell lines. The exact IC50 values for this compound have not been extensively documented; however, related compounds demonstrate significant anticancer effects .

Antibacterial and Antioxidant Properties

In addition to its antitumor effects, this compound has shown promising antibacterial and antioxidant activities. These properties are critical for developing new therapeutic agents against bacterial infections and oxidative stress-related diseases. For example, similar benzofuran derivatives have demonstrated effective inhibition against various bacterial strains .

Case Studies

- Antitumor Efficacy : A study examining the cytotoxic effects of various benzofuran derivatives found that modifications similar to those in this compound led to enhanced antitumor activity in human cancer cell lines. The study highlighted the importance of functional group positioning on biological efficacy.

- Antioxidant Activity Assessment : Another study evaluated the antioxidant capabilities of benzofuran derivatives using DPPH and ABTS assays. Results indicated that these compounds effectively scavenged free radicals, suggesting a protective role against oxidative damage .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with other benzofuran derivatives is essential:

| Compound | Antitumor Activity | Antibacterial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Psoralen | High | Moderate | High |

| 8-Methoxypsoralen | Moderate | Yes | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Methoxy-2,3-dihydrobenzofuran-3-acetic acid?

- Methodological Answer : The compound can be synthesized via furan derivative reactions using mixed Lewis acid systems, such as ZrCl₄/ZnI₂, which enable efficient stereochemical control and functionalization of the benzofuran core. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst ratio) is critical to achieving high yields. Purification via recrystallization (melting point: 123–124°C) or column chromatography is recommended to attain ≥97% purity .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Adhere to laboratory safety standards outlined in Safety Data Sheets (SDS):

- Use personal protective equipment (PPE) including gloves, goggles, and lab coats.

- Avoid inhalation or skin contact; work in a fume hood.

- Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers).

- Emergency procedures: In case of exposure, rinse eyes/skin with water and seek medical attention. Contact the supplier’s emergency line (e.g., +49 4055 822 764) for immediate guidance .

Q. How is the compound characterized using spectroscopic techniques?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight (exact mass: 206.19 g/mol) and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C spectra to resolve methoxy (δ ~3.8 ppm) and dihydrobenzofuran proton environments.

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to verify purity and identify degradation products .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity in pharmacological studies?

- Methodological Answer :

- Derivatization Strategies : Introduce substituents at the 2- or 3-positions (e.g., hydroxymethyl or halogen groups) to modulate receptor binding. For example, analogs like Balanophonin (a related benzofuran derivative) show enhanced anti-inflammatory activity via cyclooxygenase inhibition .

- Stereochemical Control : Use chiral catalysts to synthesize enantiopure forms, as stereochemistry significantly impacts biological activity (e.g., (2S,3R)-configured derivatives in ) .

Q. How do conflicting spectral data arise during characterization, and how can they be resolved?

- Methodological Answer :

- Isomeric Interference : Diastereomers or regioisomers may produce overlapping signals in NMR. Use 2D NMR (COSY, HSQC) to distinguish between them.

- Tautomerism : The acetic acid moiety may exhibit pH-dependent tautomerism. Analyze spectra in buffered solutions (pH 7.4) to stabilize the dominant form.

- High-Resolution MS (HRMS) : Resolve isotopic patterns (e.g., for brominated analogs in ) and confirm molecular formulas .

Q. What in vitro assays are suitable for evaluating plant growth-promoting activity of this compound?

- Methodological Answer :

- Seed Germination Assays : Test compound solutions (0.1–100 µM) on Arabidopsis or crop species under controlled light/temperature.

- Root Elongation Studies : Quantify primary root length and lateral root density using image analysis software.

- Phytohormone Interaction Tests : Co-administer with auxins/cytokinins to assess synergistic effects (e.g., as seen in plant-growth-promoting bacterial studies in ) .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

- Methodological Answer :

- Catalyst Efficiency : Transition from stoichiometric to catalytic Lewis acids (e.g., ZnI₂) to reduce waste.

- Solvent Selection : Replace volatile solvents (e.g., dichloromethane) with greener alternatives (e.g., ethyl acetate) for safer large-scale reactions.

- Process Monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progress and optimize batch conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。